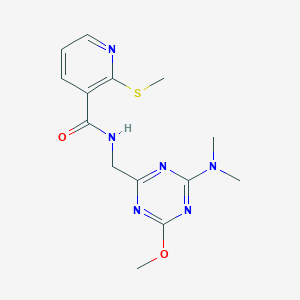
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(methylthio)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(methylthio)nicotinamide is an intriguing organic compound with a complex molecular structure. This compound contains multiple functional groups, which make it a versatile candidate for various chemical reactions and applications in scientific research. Its uniqueness lies in the combination of a triazinyl moiety with a nicotinamide backbone, contributing to its distinct chemical properties.
作用机制
Target of Action
The primary target of this compound is Nicotinamide N-methyltransferase (NNMT) . NNMT is a fundamental cytosolic biotransforming enzyme that catalyzes the N-methylation of endogenous and exogenous xenobiotics . It plays an important role in diverse biological processes by regulating methylation potential and the degradation of nicotinamide .
Mode of Action
The compound interacts with NNMT, potentially inhibiting its function It’s known that nnmt inhibitors can have a wide range of activity, and their structure–activity relationships (sars) have been studied .
Biochemical Pathways
The inhibition of NNMT affects the methylation potential and the degradation of nicotinamide . This can have downstream effects on various biological processes, including those involved in multiple cancers, metabolic and liver diseases .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with NNMT and the resulting changes in the methylation and degradation of nicotinamide . Aberrant expression of NNMT has been implicated in multiple diseases, suggesting that modulation of its activity could have therapeutic effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(methylthio)nicotinamide involves a multi-step process. The starting materials typically include nicotinamide, dimethylamine, and methoxytriazine, which undergo a series of reactions involving methylation and thiolation. The detailed steps include:
Methylation: : The nicotinamide is subjected to methylation using methyl iodide in the presence of a base like potassium carbonate.
Triazine Formation: : The methoxytriazine is synthesized separately by reacting cyanuric chloride with methanol in a suitable solvent like dichloromethane.
Coupling: : The dimethylamino group is introduced by reacting the methoxytriazine with dimethylamine under controlled temperature and pressure.
Thio Group Addition: : The thiolation step involves reacting the coupled intermediate with a suitable sulfur source such as dimethyl disulfide.
Industrial Production Methods: Industrially, the synthesis of this compound can be scaled up using continuous flow processes. These methods ensure consistent reaction conditions, improving yield and purity. Automation in the addition of reagents and temperature control are key aspects to achieve high-efficiency production.
化学反应分析
Types of Reactions: N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(methylthio)nicotinamide undergoes various chemical reactions, including:
Oxidation: : Using oxidizing agents such as potassium permanganate.
Reduction: : Using reducing agents like lithium aluminum hydride.
Substitution: : Halogenation reactions using halogen sources like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products
Oxidation can yield sulfoxides or sulfones depending on the reaction conditions.
Reduction typically produces amines or alcohols.
Substitution reactions can lead to the formation of halogenated derivatives.
科学研究应用
This compound finds extensive applications across multiple disciplines:
Chemistry: : As an intermediate in organic synthesis and catalysis.
Biology: : Inhibitory studies on enzymes or receptors due to its unique structure.
Medicine: : Potential therapeutic agents, particularly in the modulation of specific biological pathways.
Industry: : Use in the development of novel materials or as a component in chemical sensors.
相似化合物的比较
Compared to other similar compounds, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(methylthio)nicotinamide stands out due to its unique combination of functional groups:
Similar Compounds
4-dimethylamino-6-methoxy-1,3,5-triazine derivatives
Nicotinamide derivatives
These related compounds may share some chemical properties but lack the specific interactions facilitated by the combined structure of this compound, making it unique for particular applications.
Hope this helps you explore the intriguing world of this compound!
属性
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2S/c1-20(2)13-17-10(18-14(19-13)22-3)8-16-11(21)9-6-5-7-15-12(9)23-4/h5-7H,8H2,1-4H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOUGSLDVZWNLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=C(N=CC=C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2867455.png)
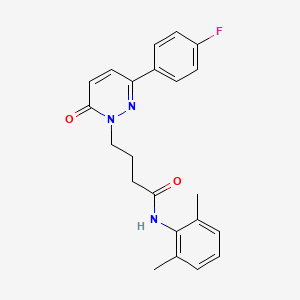
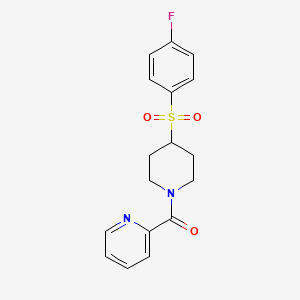
![8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2867460.png)
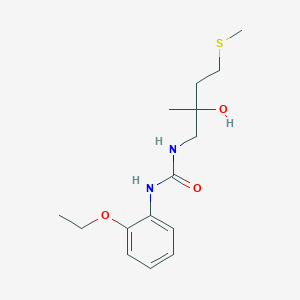
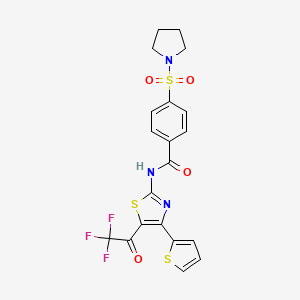

![4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol](/img/structure/B2867468.png)
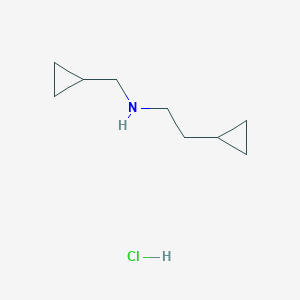
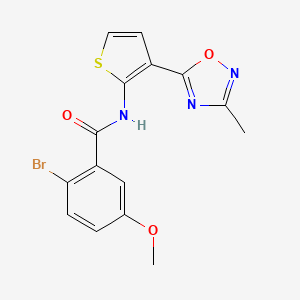
![1,6,7-trimethyl-3-[(3-methylphenyl)methyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2867472.png)
![3-phenyl-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2867474.png)
![Methyl 4-{4-[2-(4-methylphenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2867475.png)
![2-[(3-methylphenyl)methyl]-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2867477.png)
